2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide
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Overview
Description
2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound with the molecular formula C26H28N2O6. It is characterized by its unique structure, which includes a hexamethylenedioxy bridge connecting two p-phenylene groups, each bonded to a succinimide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of hexamethylenedioxybenzene with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide may involve large-scale reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane
- 1,3-di-O-[2’,2’-di-(p-phenylene)isopropylidene]-glycerol
- Polygamol A
Uniqueness
2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexamethylenedioxy bridge and succinimide moieties differentiate it from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
87367-93-9 |
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Molecular Formula |
C26H28N2O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-[4-[6-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]hexoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H28N2O6/c29-23-15-21(25(31)27-23)17-5-9-19(10-6-17)33-13-3-1-2-4-14-34-20-11-7-18(8-12-20)22-16-24(30)28-26(22)32/h5-12,21-22H,1-4,13-16H2,(H,27,29,31)(H,28,30,32) |
InChI Key |
CUOGGHGQUZPYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origin of Product |
United States |
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